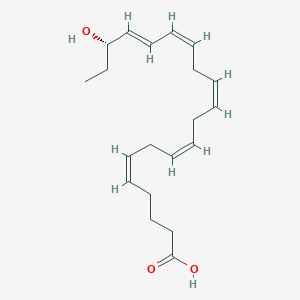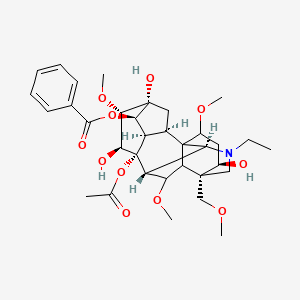![molecular formula C19H28N5O20P3 B10771216 [[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10771216.png)
[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRS2957 is a synthetic organic compound known for its role as a potent and selective agonist of the P2Y6 receptor. This receptor is part of the purinergic receptor family, which is involved in various physiological processes, including inflammation and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MRS2957 involves the preparation of its triethylammonium salt form. The chemical name for this compound is P1-[5’-(N4-Methoxycytidyl)]-P3-(5’-uridyl)-triphosphate tri(triethylammonium) salt . The synthesis typically involves the following steps:
Preparation of N4-Methoxycytidine: This is achieved through the alkylation of cytidine with methoxy groups.
Formation of Uridine Triphosphate: Uridine is phosphorylated to form uridine triphosphate.
Coupling Reaction: The N4-Methoxycytidine and uridine triphosphate are coupled together under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of MRS2957 is not widely documented, but it generally follows the same synthetic routes as described above, with optimization for large-scale production. The compound is typically stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
MRS2957 primarily undergoes phosphorylation and dephosphorylation reactions due to its triphosphate structure. It can also participate in substitution reactions, particularly involving its methoxy and uridine groups.
Common Reagents and Conditions
Phosphorylation: Utilizes phosphorylating agents such as phosphorus oxychloride (POCl3) under anhydrous conditions.
Substitution: Methoxy groups can be substituted using alkylating agents under basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated intermediates and substituted nucleotides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
MRS2957 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a reference compound in studies involving purinergic receptors.
Industry: Utilized in the development of new pharmacological agents targeting purinergic receptors.
Wirkmechanismus
MRS2957 exerts its effects by selectively activating the P2Y6 receptor. This activation leads to the phosphorylation of AMP-activated protein kinase (AMPK), which in turn increases the expression of glucose transporter-4 (GLUT4) on the cell membrane. This pathway enhances glucose uptake in peripheral tissues, contributing to improved glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MRS2578: A selective antagonist of the P2Y6 receptor.
MRS2500: A potent and selective antagonist of the P2Y1 receptor.
AR-C118925: A selective antagonist of the P2Y2 receptor.
Uniqueness
MRS2957 is unique in its high selectivity and potency as a P2Y6 receptor agonist. It displays 14- and 66-fold selectivity against P2Y2 and P2Y4 receptors, respectively . This specificity makes it a valuable tool in research focused on the P2Y6 receptor and its associated physiological processes.
Eigenschaften
Molekularformel |
C19H28N5O20P3 |
|---|---|
Molekulargewicht |
739.4 g/mol |
IUPAC-Name |
[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H28N5O20P3/c1-38-22-10-2-4-23(18(30)20-10)16-14(28)12(26)8(41-16)6-39-45(32,33)43-47(36,37)44-46(34,35)40-7-9-13(27)15(29)17(42-9)24-5-3-11(25)21-19(24)31/h2-5,8-9,12-17,26-29H,6-7H2,1H3,(H,32,33)(H,34,35)(H,36,37)(H,20,22,30)(H,21,25,31)/t8-,9-,12+,13+,14+,15+,16-,17-/m1/s1 |
InChI-Schlüssel |
SIKKMGJHOOQSAP-AOUMTEFLSA-N |
Isomerische SMILES |
CONC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@@H]([C@@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O |
Kanonische SMILES |
CONC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10771145.png)

![[125I]Abopx](/img/structure/B10771158.png)

![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B10771174.png)
![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{methyl[(1R)-1-phenylethyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10771177.png)
![[3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido](/img/structure/B10771179.png)
![(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B10771183.png)
![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771187.png)



![N-cyclohexyl-5-[4-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10771215.png)
